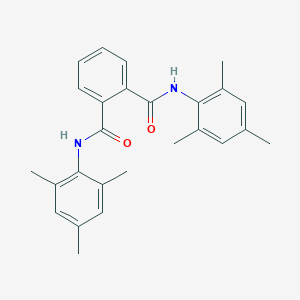

N~1~,N~2~-dimesitylphthalamide

Beschreibung

N¹,N²-Dimesitylphthalamide is a phthalamide derivative characterized by two mesityl (2,4,6-trimethylphenyl) groups attached to the nitrogen atoms of the phthalic acid diamide backbone. Its molecular formula is C₂₆H₂₈N₂O₂, with a molecular weight of 400.51 g/mol. The mesityl groups confer steric bulk and electronic effects, influencing solubility, reactivity, and intermolecular interactions.

Eigenschaften

Molekularformel |

C26H28N2O2 |

|---|---|

Molekulargewicht |

400.5g/mol |

IUPAC-Name |

1-N,2-N-bis(2,4,6-trimethylphenyl)benzene-1,2-dicarboxamide |

InChI |

InChI=1S/C26H28N2O2/c1-15-11-17(3)23(18(4)12-15)27-25(29)21-9-7-8-10-22(21)26(30)28-24-19(5)13-16(2)14-20(24)6/h7-14H,1-6H3,(H,27,29)(H,28,30) |

InChI-Schlüssel |

BDINKRZUBTZMDT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2C(=O)NC3=C(C=C(C=C3C)C)C)C |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2C(=O)NC3=C(C=C(C=C3C)C)C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1 N,N′-Dimethylphthalamide

- Structure : Substitutes methyl groups instead of mesityl groups on the amide nitrogens (C₁₀H₁₂N₂O₂, molecular weight 192.22 g/mol ).

- Properties: Solubility: Higher polarity due to smaller substituents; soluble in polar solvents like DMSO and methanol. Reactivity: Less steric hindrance allows for easier nucleophilic substitution or coordination with metal ions. Applications: Used as a model compound for studying amide hydrogen bonding in crystal engineering .

- Contrast : The absence of bulky mesityl groups in N,N′-dimethylphthalamide reduces its thermal stability and limits its utility in applications requiring steric protection.

2.2 N,N′-Diphenylphthalamide

- Structure : Features phenyl groups on the amide nitrogens (C₂₀H₁₆N₂O₂, molecular weight 316.36 g/mol ).

- Properties :

- Electronic Effects : Phenyl groups provide π-π stacking interactions but lack the electron-donating methyl substituents of mesityl groups.

- Thermal Stability : Intermediate between methyl and mesityl derivatives due to moderate steric bulk.

- Contrast : N,N′-Dimesitylphthalamide outperforms diphenyl analogs in steric protection and resistance to aggregation in polymer matrices .

2.3 N¹,N²-Di(2,6-diisopropylphenyl)phthalamide

- Structure : Substitutes 2,6-diisopropylphenyl groups (C₃₂H₄₀N₂O₂, molecular weight 508.67 g/mol ).

- Properties :

- Steric Demand : Greater bulk than mesityl groups, leading to enhanced kinetic stabilization in catalytic intermediates.

- Solubility : Lower solubility in common solvents due to extreme hydrophobicity.

- Contrast : While both compounds are used in catalysis, the mesityl derivative offers a balance between solubility and steric protection, making it more versatile in organic synthesis .

Data Tables

| Compound | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Thermal Stability (°C) | Key Application(s) |

|---|---|---|---|---|

| N¹,N²-Dimesitylphthalamide | 400.51 | Moderate (THF, DCM) | >300 | Catalysis, Supramolecular Design |

| N,N′-Dimethylphthalamide | 192.22 | High (DMSO, MeOH) | ~200 | Hydrogen-Bonding Studies |

| N,N′-Diphenylphthalamide | 316.36 | Low (THF, Chloroform) | ~250 | Polymer Additives |

| N¹,N²-Di(2,6-diisopropylphenyl)phthalamide | 508.67 | Very Low (Toluene) | >350 | High-Temperature Catalysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.